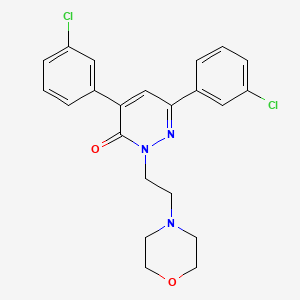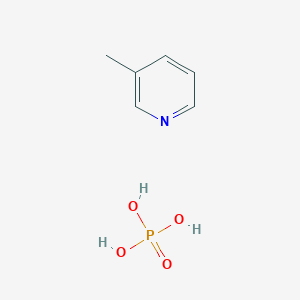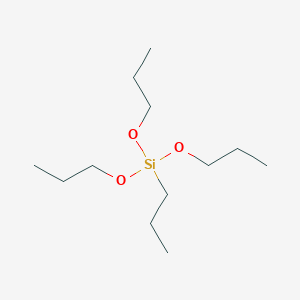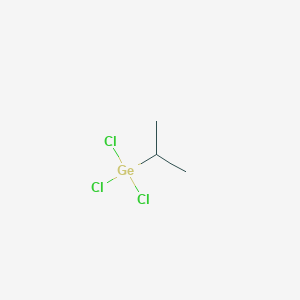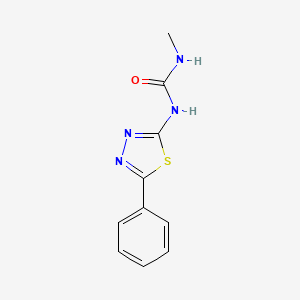
N-Methyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with N-methylisocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea derivative.
Industrial Production Methods
Industrial production of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. It achieves this by binding to enzymes involved in DNA synthesis, thereby preventing the proliferation of cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
類似化合物との比較
Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a urea group.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Contains a benzamide group, exhibiting different biological activities.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiourea: Thiourea derivative with distinct chemical reactivity and applications.
Uniqueness
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea stands out due to its unique combination of a thiadiazole ring and a urea group, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research .
特性
CAS番号 |
25535-70-0 |
|---|---|
分子式 |
C10H10N4OS |
分子量 |
234.28 g/mol |
IUPAC名 |
1-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H10N4OS/c1-11-9(15)12-10-14-13-8(16-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,14,15) |
InChIキー |
XPJOAXDRPDNXHY-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

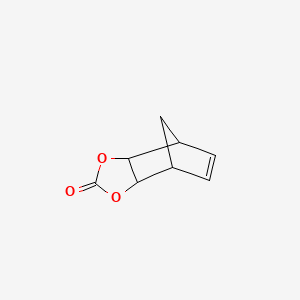
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
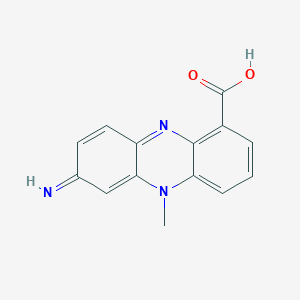
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
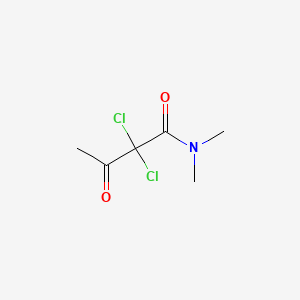
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
